Array ( [bid] => 10832774 ) Buy 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione

1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione

Catalog No.
S11226801
CAS No.
M.F
C18H15NO2
M. Wt
277.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione

Product Name

1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione

IUPAC Name

1-benzyl-3-(4-methylphenyl)pyrrole-2,5-dione

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

InChI

InChI=1S/C18H15NO2/c1-13-7-9-15(10-8-13)16-11-17(20)19(18(16)21)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3

InChI Key

PLQCDKKQKRJJDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C2=O)CC3=CC=CC=C3

1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione is a compound characterized by its unique pyrrole structure, which features a benzyl group and a p-tolyl group attached to the nitrogen atom of the pyrrole ring. Its molecular formula is C18H15NO2C_{18}H_{15}NO_2 and it has a molecular weight of approximately 281.32 g/mol. The compound falls under the category of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

The structure of 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione includes two carbonyl groups located at the 2 and 5 positions of the pyrrole ring, contributing to its reactivity and potential as a pharmaceutical agent. The presence of both aromatic groups enhances its lipophilicity, which is often beneficial for biological interactions.

Typical of pyrrole derivatives. These include:

  • Electrophilic Substitution: The electron-rich nature of the pyrrole ring allows for electrophilic substitution reactions, where electrophiles can attack the carbon atoms in the ring.
  • Condensation Reactions: The carbonyl groups can participate in condensation reactions with amines or other nucleophiles, leading to the formation of more complex structures.
  • Reduction Reactions: The carbonyl functionalities can be reduced to alcohols or amines under appropriate conditions.

These reactions can be exploited to synthesize novel derivatives with enhanced biological properties.

Research indicates that compounds similar to 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione exhibit significant biological activities, particularly in anticancer research. For instance, derivatives based on pyrrole structures have shown activity against various cancer cell lines, including human liver cancer (HepG-2) cells . The mechanisms of action may involve the induction of apoptosis or inhibition of cell proliferation.

Additionally, studies have highlighted potential antibacterial and antifungal properties associated with pyrrole derivatives, suggesting their utility in developing new therapeutic agents .

The synthesis of 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes:

  • Formation of Pyrrole Ring: Starting materials such as benzylamine and p-tolualdehyde can be reacted under acidic conditions to form the initial pyrrole structure.
  • Introduction of Carbonyl Groups: The addition of suitable reagents such as diketones or isocyanides can introduce the necessary carbonyl functionalities at the 2 and 5 positions.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

Alternative methods may involve microwave-assisted synthesis or one-pot reactions that streamline the process while maintaining yield and purity .

1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new anticancer agents or antimicrobial drugs.
  • Material Science: Pyrrole derivatives are explored for their conductive properties in organic electronics and sensors.
  • Agriculture: Compounds with similar structures may be investigated for their efficacy as agrochemicals or pesticides.

Interaction studies involving 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione focus on understanding its binding affinity with biological targets such as enzymes or receptors. Molecular docking studies can provide insights into how this compound interacts at a molecular level with various proteins involved in cancer pathways or microbial resistance mechanisms. These studies are essential for optimizing its pharmacological profile and enhancing therapeutic efficacy.

Several compounds share structural similarities with 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
1-benzyl-3-bromo-1H-pyrrole-2,5-dioneBromine substituent on the benzene ringAnticancer properties
3-methyl-1-benzylpyrroleMethyl group on the pyrrole nitrogenAntimicrobial activity
4-(4-methoxyphenyl)-1H-pyrrole-2,5-dioneMethoxy group on the phenyl ringPotential anti-inflammatory effects

The uniqueness of 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione lies in its specific combination of functional groups that enhance its biological activity while maintaining stability under physiological conditions. This structural diversity allows for tailored modifications aimed at improving efficacy against specific targets in drug development processes.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

277.110278721 g/mol

Monoisotopic Mass

277.110278721 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-08-2024

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